molecular formula C15H13N3O2S B2549757 N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851978-18-2

N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide

Cat. No.: B2549757
CAS No.: 851978-18-2
M. Wt: 299.35
InChI Key: UEPACIPBTCGAQZ-UHFFFAOYSA-N
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Description

N'-(4-Methoxybenzo[d]thiazol-2-yl)benzohydrazide (CAS: 851977-80-5) is a synthetic organic compound featuring a benzothiazole core linked to a benzohydrazide moiety. This structural motif places it within a class of chemicals investigated for its potential in medicinal chemistry and neuroscience research. The compound's molecular formula is C15H13N3OS, with a molecular weight of 283.35. The core research value of this compound is linked to the properties of the benzothiazole scaffold. Scientific studies have established that the benzothiazole structure can act as a targeting moiety for amyloid-β (Aβ) deposits, which are protein aggregates found in the brains of individuals with Alzheimer's disease . The methoxy substitution at the 4-position of the benzothiazole ring is a strategic modification that can fine-tune the molecule's electronic properties and bioavailability, potentially enhancing its interaction with biological targets. While the specific mechanism of action for this exact compound is under investigation, research on highly similar analogues suggests potential applications as an antioxidant. Related compounds have demonstrated radical scavenging activity, which is significant because oxidative stress, driven by reactive oxygen species, is a key pathological feature in neurodegenerative conditions like Alzheimer's disease . The presence of the hydrazide functional group also provides a versatile handle for further chemical derivatization, making this compound a valuable intermediate or lead structure in the synthesis of more complex molecules for biochemical screening . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this compound for in vitro studies exploring its physicochemical properties, antioxidant potential, and interactions with biological targets such as amyloid proteins.

Properties

IUPAC Name

N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-20-11-8-5-9-12-13(11)16-15(21-12)18-17-14(19)10-6-3-2-4-7-10/h2-9H,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPACIPBTCGAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide typically involves the coupling of substituted 2-amino benzothiazoles with benzohydrazides. One common method involves the reaction of 2-amino-4-methoxybenzothiazole with benzohydrazide under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The hydrazide group readily undergoes condensation with aldehydes or ketones to form hydrazones, a reaction leveraged in medicinal chemistry for scaffold diversification.

Example Reactions

SubstrateProduct StructureConditionsYieldSource
4-NitrobenzaldehydeHydrazone with nitroaryl substituentReflux in methanol, 3–4 h78–92%
Thiophene-2-carbaldehydeThiophene-linked hydrazoneUltrasound, ethanol, 4 min95%
2-HydroxybenzaldehydeSalicylaldehyde-derived hydrazoneMicrowave, 160 W, 8 min91%

Key findings:

  • Ultrasound-assisted methods reduce reaction times (e.g., from 3 h to 4 min) while improving yields compared to conventional reflux .

  • Electron-withdrawing substituents on aldehydes enhance reaction rates due to increased electrophilicity of the carbonyl group .

Cyclization to Heterocyclic Systems

The hydrazide moiety participates in cyclocondensation reactions, forming nitrogen-containing heterocycles like 1,3,4-oxadiazoles, which are pharmacologically relevant.

Cyclization Pathways

  • With triethyl orthoformate : Forms 1,3,4-oxadiazole derivatives via dehydration.

    Hydrazide+HCO(OEt)3Oxadiazole+EtOH+H2O\text{Hydrazide} + \text{HCO(OEt)}_3 \rightarrow \text{Oxadiazole} + \text{EtOH} + \text{H}_2\text{O}
    • Key data : Absence of NH/NH2\text{NH}_2 IR stretches (3385–3285 cm1^{-1}) confirms cyclization .

  • With cyanogen bromide : Produces 5-amino-1,3,4-oxadiazoles, confirmed by 1H^1\text{H}-NMR singlet at δ\delta 6.93 ppm for NH2_2 .

Nucleophilic Substitution at the Thiazole Ring

The benzo[d]thiazole moiety’s sulfur and nitrogen atoms enable electrophilic aromatic substitution (EAS) reactions, though direct experimental data for this specific compound is limited. Comparative studies suggest:

Potential Reactivity

Reaction TypeExpected SiteExperimental Support
Methoxy group cleavageC4 of thiazoleAnalogous dealkylation in sulfonamide derivatives
HalogenationC5/C7 of thiazoleSimilar thiazole bromination at electron-rich positions

Sulfonylation and Functionalization

The benzene ring in the benzohydrazide core can undergo sulfonylation for further derivatization:

  • Piperidine-1-sulfonyl attachment : Achieved via reaction with sulfonyl chlorides under basic conditions, enhancing steric and electronic complexity.

Biological Activity Correlation

Reaction products exhibit enhanced bioactivity:

  • Antiglycation activity : Hydrazones derived from 4-methoxybenzohydrazide show IC50_{50} values as low as 216.52 µM (vs. rutin standard: 294.46 µM) .

  • Antimicrobial effects : Sulfonylated derivatives demonstrate broad-spectrum activity against E. coli and B. subtilis .

Comparative Reaction Efficiency

MethodTimeYieldEnergy Input
Conventional reflux3 h78%High (thermal)
Ultrasound-assisted4 min95%Low (cavitation)
Microwave irradiation8 min91%Moderate (dielectric)

Mechanistic Insights

  • Condensation : Proceeds via nucleophilic attack of the hydrazide NH2_2 on the carbonyl carbon, followed by dehydration.

  • Cyclization : Acid-catalyzed intramolecular nucleophilic substitution forms five-membered heterocycles .

Scientific Research Applications

Antimicrobial Activity

N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide has demonstrated notable antimicrobial properties against various bacterial strains. A study evaluated its antibacterial activity against both Gram-positive and Gram-negative bacteria, revealing significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity Data

CompoundConcentration (mM)Zone of Inhibition (mm)Bacteria Tested
This compound812S. aureus
This compound810E. coli
This compound89B. subtilis

The mechanism of action for its antimicrobial effects is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Anticancer Activity

Research indicates that this compound exhibits anticancer properties through mechanisms such as tubulin polymerization inhibition. Studies have shown that derivatives with this scaffold can significantly reduce cell proliferation in cancer cell lines, including melanoma and prostate cancer.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
Melanoma15Inhibition of tubulin polymerization
Prostate Cancer20Induction of apoptosis

The structure-activity relationship (SAR) studies suggest that modifications to the benzothiazole moiety can enhance anticancer efficacy, making it a promising candidate for further drug development .

Therapeutic Potential in Diabetes Management

Another significant application of this compound is its potential role in diabetes management through antiglycation activity. Compounds in this class have been studied for their ability to inhibit the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications.

Table 3: Antiglycation Activity Data

CompoundIC50 (µM)
This compound250
Rutin (standard)294

The antiglycation potential indicates that this compound could be developed into a therapeutic agent aimed at reducing diabetic complications through mechanisms that prevent protein glycation .

Conclusion and Future Directions

This compound shows promise across multiple therapeutic areas, including antimicrobial, anticancer, and anti-diabetic applications. Its diverse biological activities warrant further investigation into its mechanisms of action and potential clinical applications.

Future research should focus on:

  • Exploring structure modifications to enhance efficacy.
  • Conducting in vivo studies to assess therapeutic potential.
  • Investigating synergistic effects with other known compounds.

Mechanism of Action

The mechanism of action of N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. The compound may also induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Modifications

The pharmacological profile of N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide can be contextualized by comparing it to related benzothiazole and benzohydrazide derivatives (Table 1). Key analogs include:

Key Observations:

Substituent Effects on Cytotoxicity: Electron-withdrawing groups (e.g., Cl, NO2) enhance activity. Compounds 5a and 5b (IC50 = 0.0316 µM) outperform cisplatin (IC50 = 0.045–0.052 µM) in lung cancer models, highlighting the importance of halogen and nitro substituents . Methoxy groups (electron-donating), as in 5c and the target compound, show moderate activity (IC50 = 0.06 µM for 5c), suggesting that electron-donating substituents may reduce potency compared to electron-withdrawing groups .

Role of the Benzothiazole Core :

  • The benzothiazole moiety contributes to DNA intercalation and topoisomerase inhibition. Derivatives with fused heterocycles (e.g., benzimidazole in 5a–5c ) exhibit superior activity compared to simpler benzothiazoles, likely due to improved planar stacking .

Hydrazone Linkage :

  • The hydrazone bridge (-NH-N=C-) enhances pharmacological activity by promoting hydrogen bonding with biological targets. This is consistent with findings that hydrazone derivatives of benzimidazoles show amplified antiproliferative effects .

Physicochemical Properties

Melting points, spectral data, and solubility vary significantly among analogs:

  • 5a–5c : Higher melting points (180–220°C) due to increased molecular rigidity from halogen substituents .
  • Spectral features: IR spectra confirm the presence of C=S (1243–1258 cm⁻¹) and NH (3150–3319 cm⁻¹) groups in hydrazone derivatives, while ¹H-NMR reveals deshielded protons adjacent to electron-withdrawing groups .

Anticancer Mechanism and Selectivity

  • This compound: Exhibits notable cytotoxicity against MCF7 cells, though exact IC50 values are unspecified .
  • Compound 12a (a close analog): Demonstrates IC50 values <1 µM in MCF7, suggesting that methoxy-substituted benzothiazoles retain efficacy in hormone-responsive cancers .
  • TP6 (a triazole derivative): Shows 75% yield and moderate activity (IC50 = 1.6 µM in murine leukemia), underscoring the trade-off between synthetic efficiency and potency .

Biological Activity

N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes existing research findings on the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound can be characterized by its unique molecular structure, which includes a hydrazide functional group linked to a thiazole moiety. This structural configuration is crucial for its biological activity.

1. Antiglycation Activity

Research has shown that compounds similar to this compound exhibit significant antiglycation properties. A series of 4-methoxybenzoylhydrazones were evaluated for their ability to inhibit protein glycation, which is implicated in diabetic complications. The most active compounds in this series demonstrated IC50 values lower than that of the standard rutin, indicating their potential as therapeutic agents against glycation-related disorders .

CompoundIC50 (µM)Comparison
Rutin294.5 ± 1.5Standard
Compound 1216.52 ± 4.2More Active
Compound 3289.58 ± 2.64Comparable
Compound 6227.75 ± 0.53More Active

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate that benzohydrazide derivatives possess antibacterial and antifungal activities, making them candidates for further development in treating infections .

Case Study : A study tested various hydrazone derivatives against multiple bacterial strains, revealing that certain derivatives exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria .

3. Anticancer Activity

This compound has shown promise as an anticancer agent. Research on related benzohydrazide derivatives demonstrated potent antiproliferative effects against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). The most promising derivative exhibited an IC50 value as low as 0.15 µM against HeLa cells, suggesting strong potential for further investigation .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Glycation : The compound may inhibit the formation of advanced glycation end products (AGEs) through interactions with carbonyl groups in sugars .
  • Antimicrobial Mechanisms : The exact mechanisms remain under investigation, but they may involve disruption of bacterial cell walls or interference with metabolic pathways .
  • Cancer Cell Inhibition : The anticancer properties are likely linked to the inhibition of key signaling pathways involved in cell proliferation and survival .

Structure-Activity Relationship (SAR)

The effectiveness of this compound is influenced by its structural components:

  • Substituents on the benzene ring and thiazole moiety can significantly affect biological activity.
  • Variations in the hydrazide group can alter binding affinity to target enzymes or receptors, influencing overall potency .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide and its derivatives?

  • Methodological Answer : The compound is typically synthesized via condensation of substituted benzohydrazides with aldehydes/ketones under reflux. For example, cyclization using phosphoryl oxychloride (POCl₃) at 120°C yields oxadiazole derivatives . Hydrazone formation via 4-methoxybenzohydrazide and 2-methoxybenzaldehyde in methanol is another route, confirmed by X-ray crystallography .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

  • Methodological Answer :

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1710 cm⁻¹, N-H stretches at ~3269 cm⁻¹) .
  • NMR : Confirms substitution patterns and aromatic proton environments .
  • X-ray crystallography : Resolves solid-state conformation, as demonstrated in the structural elucidation of 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one .

Q. How is cytotoxicity evaluated for derivatives of this compound?

  • Methodological Answer : The Sulforhodamine B (SRB) assay is widely used. Cells are fixed with trichloroacetic acid, stained with SRB, and optical density measured at 564 nm. This method is linear, sensitive, and suitable for high-throughput screening .

Advanced Research Questions

Q. How can reaction byproducts be systematically analyzed when unexpected structures form?

  • Methodological Answer : Combine spectroscopic data with crystallography. For instance, a reaction intended to produce a quinolinone derivative instead yielded a coumarin compound, resolved via X-ray diffraction to confirm planar benzothiazole and chromene rings . Computational modeling (e.g., DFT) can further validate deviations in bond lengths/angles .

Q. What strategies optimize reaction yields for hydrazone derivatives?

  • Methodological Answer :

  • Solvent selection : Methanol or ethanol promotes Schiff base formation .
  • Catalysts : POCl₃ enhances cyclization efficiency in oxadiazole synthesis .
  • Temperature control : Reflux conditions (100–120°C) minimize side reactions .

Q. How are structure-activity relationships (SAR) designed for anti-tubercular derivatives?

  • Methodological Answer : Synthesize derivatives with varied substituents (e.g., nitro, methoxy groups) and test against Mycobacterium tuberculosis. Use 3D-QSAR models to correlate substituent electronic properties (e.g., Hammett constants) with bioactivity. Derivatives with 4-nitro groups showed enhanced activity in primary screens .

Q. What computational methods validate electronic and thermodynamic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps, molecular electrostatic potentials, and thermodynamic parameters (e.g., Gibbs free energy). Hirshfeld surface analysis quantifies intermolecular interactions, such as hydrogen bonding and π-π stacking, critical for crystallinity .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Standardize assay protocols (e.g., SRB for cytotoxicity ). Cross-validate using orthogonal methods (e.g., microbial viability assays for anti-tubercular activity ). Statistical meta-analysis identifies outliers due to variable substituent effects or assay conditions .

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